molecular formula C7H5F3N4 B2595435 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1781695-58-6

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2595435
CAS No.: 1781695-58-6
M. Wt: 202.14
InChI Key: WHGIEJUYPFDHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic properties . The presence of a trifluoromethyl group enhances the compound’s chemical stability and biological activity.

Biochemical Analysis

Biochemical Properties

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is known to interact with various enzymes and proteins. It has been reported as a cyclin-dependent kinase (CDK) inhibitor involved in cell proliferation . It also interacts with other enzymes such as checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been reported to exhibit potential anticancer activity . It has shown strong cytotoxicity against HeLa cell line and has been reported to exhibit the most potent cytotoxic profile on cancer cells (MCF-7, HepG2, and HCT-116) .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as an inhibitor for various kinases, thereby affecting cell proliferation .

Preparation Methods

The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

    Suzuki–Miyaura Cross-Coupling Reaction: This reaction is used to introduce aryl groups at the C-3 position.

    SNAr Reaction: For substitution at the C-5 position, a nucleophilic aromatic substitution (SNAr) reaction is employed.

Chemical Reactions Analysis

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGIEJUYPFDHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)N)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.